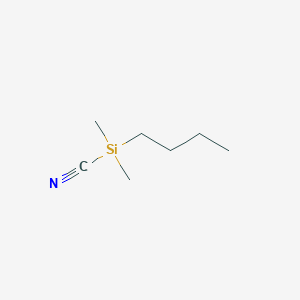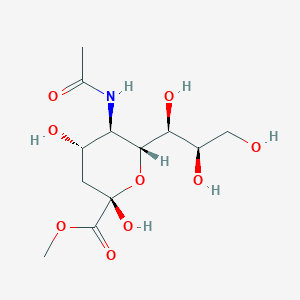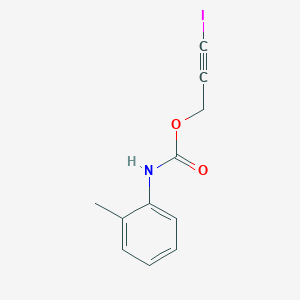
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of an iodine atom, a propynyl group, and a methylphenyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoprop-2-yn-1-ol and 2-methylphenyl isocyanate.
Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.
Purification and Quality Control: Advanced purification methods such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to form the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like alcohols or amines.
Hydrolysis: Alcohols and amines as primary products.
Applications De Recherche Scientifique
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and carbamate group play crucial roles in binding to active sites, inhibiting enzyme activities, or modifying protein functions. The propynyl group may also contribute to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a methylphenyl group.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Similar structure but with a phenyl group instead of a methylphenyl group.
3-Iodoprop-2-yn-1-yl ethylcarbamate: Similar structure but with an ethyl group instead of a methylphenyl group.
Uniqueness
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which may impart specific properties such as increased lipophilicity, enhanced binding affinity, and unique reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
115008-52-1 |
|---|---|
Formule moléculaire |
C11H10INO2 |
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
3-iodoprop-2-ynyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H10INO2/c1-9-5-2-3-6-10(9)13-11(14)15-8-4-7-12/h2-3,5-6H,8H2,1H3,(H,13,14) |
Clé InChI |
NQGWXMWPBTXMNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)OCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


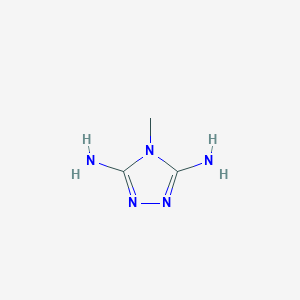
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
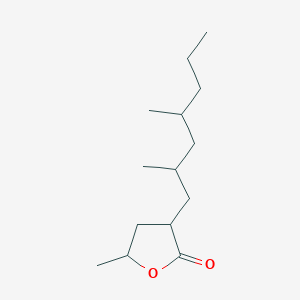
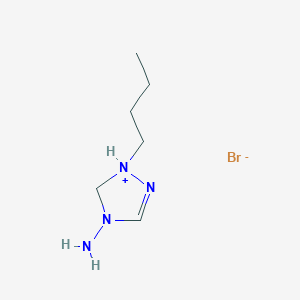
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
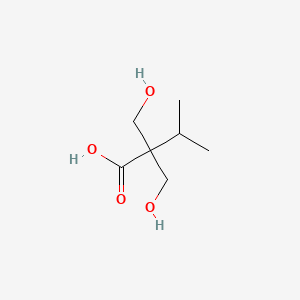

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
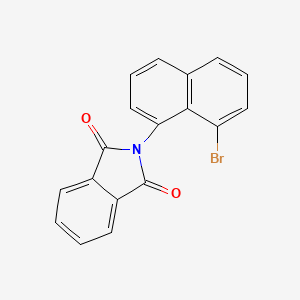
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
